molecular formula C7H4BrNS2 B1279807 7-Bromobenzo[D]thiazole-2-thiol CAS No. 908355-83-9

7-Bromobenzo[D]thiazole-2-thiol

Cat. No. B1279807
CAS RN: 908355-83-9
M. Wt: 246.2 g/mol
InChI Key: YMKOWNRHWXMBKS-UHFFFAOYSA-N
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Description

“7-Bromobenzo[D]thiazole-2-thiol” is a heterocyclic compound that contains both benzene and thiazole rings. It has been used in the synthesis of various compounds, including those with potential antimicrobial properties .


Synthesis Analysis

The synthesis of “7-Bromobenzo[D]thiazole-2-thiol” and its derivatives has been reported in several studies . For instance, one study described the design, synthesis, and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds .


Molecular Structure Analysis

The molecular formula of “7-Bromobenzo[D]thiazole-2-thiol” is C7H4BrNS2 . Its molecular weight is 246.15 g/mol .


Physical And Chemical Properties Analysis

The predicted boiling point of “7-Bromobenzo[D]thiazole-2-thiol” is 347.6±44.0 °C . Its predicted density is 1.93±0.1 g/cm3 .

Future Directions

The future directions for “7-Bromobenzo[D]thiazole-2-thiol” could involve further exploration of its potential antimicrobial properties . Additionally, its derivatives could be investigated for their potential as quorum sensing inhibitors .

Mechanism of Action

Target of Action

The primary target of 7-Bromobenzo[D]thiazole-2-thiol is the LasB system of Gram-negative bacteria, specifically Pseudomonas aeruginosa . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production .

Mode of Action

7-Bromobenzo[D]thiazole-2-thiol interacts with its target by binding to the active site of the LasR system of Pseudomonas aeruginosa . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production . The compound shows selectivity towards the LasB system, with no observed activity in the PqsR system .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound’s effectiveness at high concentrations (up to 1000 μg ml −1) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of growth in Pseudomonas aeruginosa . Specifically, it shows promising quorum-sensing inhibitory activities, with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1 . Additionally, it has been observed to moderately inhibit the formation of biofilms in Pseudomonas aeruginosa .

Action Environment

The action of 7-Bromobenzo[D]thiazole-2-thiol is influenced by environmental factors, as bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . .

properties

IUPAC Name

7-bromo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKOWNRHWXMBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474404
Record name 7-Bromo-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobenzo[D]thiazole-2-thiol

CAS RN

908355-83-9
Record name 7-Bromo-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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